molecular formula C16H20N4O2S B3056731 1-(4-Antipyryl)-3-(morpholino)-2-thiourea CAS No. 73791-36-3

1-(4-Antipyryl)-3-(morpholino)-2-thiourea

Cat. No.: B3056731
CAS No.: 73791-36-3
M. Wt: 332.4 g/mol
InChI Key: QCTFIPXPNUSWCO-UHFFFAOYSA-N
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Description

1-(4-Antipyryl)-3-(morpholino)-2-thiourea is a chemical compound that belongs to the class of thiourea derivatives It is characterized by the presence of an antipyryl group, a morpholino group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Antipyryl)-3-(morpholino)-2-thiourea typically involves the reaction of 4-antipyryl hydrazine with morpholine and thiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Antipyryl hydrazine+Morpholine+ThiocyanateThis compound\text{4-Antipyryl hydrazine} + \text{Morpholine} + \text{Thiocyanate} \rightarrow \text{this compound} 4-Antipyryl hydrazine+Morpholine+Thiocyanate→this compound

The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C. The product is then purified using recrystallization techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is obtained through filtration, drying, and purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Antipyryl)-3-(morpholino)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The antipyryl and morpholino groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Antipyryl)-3-(morpholino)-2-thiourea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and analgesic agent.

    Material Science: It is used in the synthesis of metal complexes for catalytic applications.

    Biological Studies: The compound’s interactions with enzymes and proteins are explored for potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(4-Antipyryl)-3-(morpholino)-2-thiourea involves its interaction with biological targets such as enzymes and receptors. The antipyryl group can inhibit enzyme activity by binding to the active site, while the morpholino group enhances the compound’s solubility and bioavailability. The thiourea moiety can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

  • 1-(4-Antipyryl)-3-(piperidino)-2-thiourea
  • 1-(4-Antipyryl)-3-(pyrrolidino)-2-thiourea
  • 1-(4-Antipyryl)-3-(dimethylamino)-2-thiourea

Comparison: 1-(4-Antipyryl)-3-(morpholino)-2-thiourea is unique due to the presence of the morpholino group, which imparts distinct solubility and bioavailability properties compared to its analogs. The morpholino group also influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-14(17-16(23)19-8-10-22-11-9-19)15(21)20(18(12)2)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTFIPXPNUSWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30994766
Record name N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30994766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73791-36-3
Record name Antipyrine, 4-(morpholinothiocarbonylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073791363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30994766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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